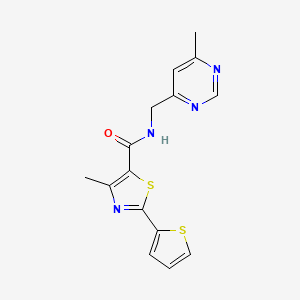

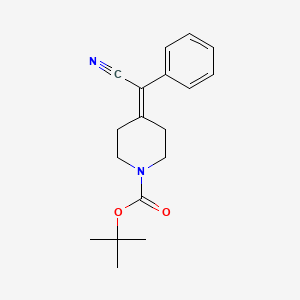

4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-(thiophen-2-yl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N4OS2 and its molecular weight is 330.42. The purity is usually 95%.

The exact mass of the compound 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-(thiophen-2-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-(thiophen-2-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated that the chemical structure is closely related to heterocyclic compounds and has been utilized as a key intermediate in the synthesis of various heterocyclic derivatives. For instance, the starting compound N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been used to synthesize new tetrahydropyrimidine-2-thione derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. These compounds have been synthesized through reactions with haloketones, followed by methylation and formylation, yielding pyrimidine derivatives. The synthesized compounds have been characterized based on elemental and spectral data (Fadda, Bondock, Khalil, & Tawfik, 2013).

Synthesis of Novel Pyrimidine Derivatives

The compound has been involved in the synthesis of novel pyrimidine derivatives with potential pharmacological activities. In one study, 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide reacted with aromatic aldehydes to form thiazolo-pyrimidines. These compounds were further converted into various derivatives, including chlorothiazolopyrimidine and substituted aminothiazolopyrimidines, through reactions with thiourea, aromatic amine, or hydrazine hydrate. The produced compounds have been characterized and their structures confirmed through chemical and spectral analysis (El-Dean, 1992).

Anticancer and Anti-Inflammatory Agent Synthesis

The chemical structure has been utilized in the synthesis of compounds with potential anticancer and anti-inflammatory properties. Specifically, derivatives of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and screened for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activities. The structure-activity relationship of these compounds has been discussed, highlighting the importance of the chemical structure in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mechanism of Action

Mode of Action

Based on its structural similarity to other thiazole and pyrimidine derivatives, it may bind to its target(s) and modulate their activity .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Thiazole and pyrimidine derivatives are known to be involved in a wide range of biological processes, suggesting that this compound could potentially impact multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and, consequently, its ability to bind to its target(s) .

properties

IUPAC Name |

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-9-6-11(18-8-17-9)7-16-14(20)13-10(2)19-15(22-13)12-4-3-5-21-12/h3-6,8H,7H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLQQLXSGPIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=C(N=C(S2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-(thiophen-2-yl)thiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

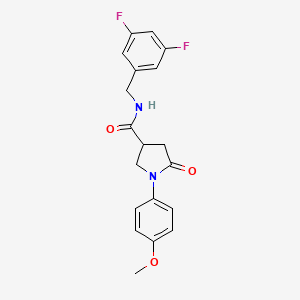

![2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2824940.png)

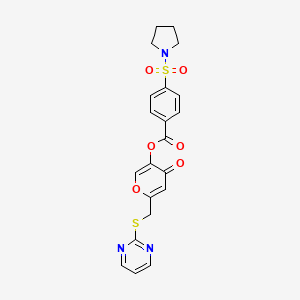

![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2824944.png)

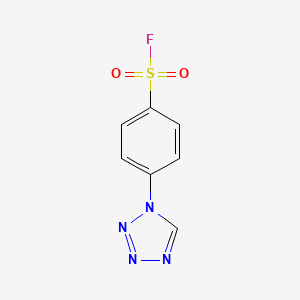

![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)

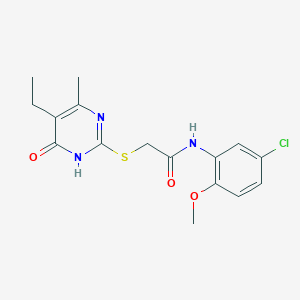

![methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2824953.png)

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2824955.png)

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)